H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH structure elucidation
H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH structure elucidation
An In-depth Technical Guide to the Structure Elucidation of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the complete structure elucidation of the cyclic nonapeptide H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH. This peptide, featuring a disulfide bridge, shares sequence homology with known transferrin receptor (TfR) binding motifs, suggesting its potential as a targeting ligand for drug delivery systems. This document details the experimental protocols for solid-phase synthesis, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Edman degradation for primary, secondary, and tertiary structure determination. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Physicochemical Properties
The fundamental physicochemical properties of the peptide are crucial for its synthesis, purification, and analytical characterization. The theoretical values for H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH are summarized below.
| Property | Value |
| Molecular Formula | C₃₈H₆₅N₁₁O₁₁S₂ |
| Average Molecular Weight | 932.12 g/mol |
| Monoisotopic Molecular Weight | 931.4355 g/mol |
| Theoretical Isoelectric Point (pI) | 8.65 |
Calculated using online peptide analysis tools.
Experimental Workflow
The comprehensive elucidation of the peptide's structure follows a multi-step experimental workflow. This process begins with the chemical synthesis of the peptide, followed by primary structure confirmation and disulfide bridge verification using mass spectrometry. The three-dimensional structure in solution is then determined using NMR spectroscopy.
Figure 1: Overall experimental workflow for the structure elucidation of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) and Cyclization
The synthesis of the cyclic peptide is achieved through Fmoc-based solid-phase chemistry, followed by on-resin cyclization to form the disulfide bridge.
Protocol:
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Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
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Amino Acid Coupling:
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Sequentially couple the Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH) to the resin.
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For each coupling cycle, perform Fmoc deprotection using 20% piperidine in DMF.
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Activate the amino acid carboxyl group using a coupling agent such as HBTU/DIPEA in DMF.
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Monitor coupling completion with a Kaiser test.
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On-Resin Cyclization:
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After the final amino acid coupling and Fmoc deprotection, selectively deprotect the trityl (Trt) groups from the two cysteine residues using a solution of 2% trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Induce on-resin oxidation to form the disulfide bridge using a mild oxidizing agent, such as N-chlorosuccinimide (NCS) in DMF.[1]
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Cleavage and Deprotection:
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Cleave the cyclic peptide from the resin and simultaneously remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[2]
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Purification:
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Precipitate the crude peptide in cold diethyl ether.
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Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.
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Lyophilize the pure fractions to obtain the final peptide as a white powder.
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Mass Spectrometry for Primary Structure Verification
Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide and to sequence it using tandem MS (MS/MS).
Protocol:
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Sample Preparation: Dissolve the lyophilized peptide in a 50:50 acetonitrile:water solution with 0.1% formic acid to a concentration of approximately 1 pmol/µL.
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Mass Spectrometry (MS):
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Acquire a full MS spectrum using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Observe the protonated molecular ion [M+H]⁺ and potentially other charge states (e.g., [M+2H]²⁺).
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Tandem Mass Spectrometry (MS/MS):
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Isolate the precursor ion of interest (e.g., [M+H]⁺).
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Fragment the precursor ion using collision-induced dissociation (CID).
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Acquire the product ion spectrum. For cyclic peptides, fragmentation is more complex than for linear peptides as the ring must first be opened.[2][3] Multiple cleavages are often required to generate characteristic fragment ions.[3]
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Data Analysis:
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Compare the observed mass of the precursor ion with the theoretical molecular weight.
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Analyze the MS/MS spectrum to identify b- and y-type fragment ions. Due to the cyclic nature, the fragmentation pattern will be complex, but it can be used to confirm the amino acid composition and sequence.
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Quantitative Data: Theoretical Fragment Ions
The following table lists the theoretical monoisotopic masses of the b- and y-ions for the linearized peptide sequence (C-R-T-I-G-P-S-V-C) for MS/MS analysis.
| # | Amino Acid | b-ion (m/z) | y-ion (m/z) |
| 1 | Cys | 104.03 | 932.44 |
| 2 | Arg | 260.13 | 829.41 |
| 3 | Thr | 361.18 | 673.31 |
| 4 | Ile | 474.26 | 572.26 |
| 5 | Gly | 531.28 | 459.18 |
| 6 | Pro | 628.34 | 402.16 |
| 7 | Ser | 715.37 | 305.10 |
| 8 | Val | 814.44 | 218.07 |
| 9 | Cys | 917.47 | 119.04 |
2D NMR Spectroscopy for 3D Structure Elucidation
Two-dimensional NMR spectroscopy is the primary method for determining the high-resolution three-dimensional structure of the peptide in solution.
Protocol:
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Sample Preparation:
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Dissolve 1-2 mg of the purified peptide in 500 µL of a 90% H₂O / 10% D₂O buffer (e.g., 20 mM phosphate buffer, pH 6.0). The D₂O is for the field-frequency lock.
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The peptide concentration should be in the range of 0.5-1.0 mM.
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NMR Data Acquisition:
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Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
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TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms to identify the spin systems of the individual amino acid residues.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of ~200-300 ms to identify through-space correlations between protons that are close in space (< 5 Å). This is the key experiment for determining the global fold.
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¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeling is used, an HSQC spectrum provides a fingerprint of the peptide, with one peak for each N-H bond.
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Data Processing and Analysis:
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Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
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Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to their respective amino acids in the peptide sequence.
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Structural Restraints:
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Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
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Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the peptide backbone.
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-
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Structure Calculation:
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Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
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Generate an ensemble of low-energy structures that are consistent with the NMR data.
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Refine the structures using molecular dynamics simulations in a simulated water environment.
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Quantitative Data: NMR Chemical Shift Table (Template)
| Residue | HN | Hα | Hβ | Other Protons |
| Cys-1 | ||||
| Arg-2 | ||||
| Thr-3 | ||||
| Ile-4 | ||||
| Gly-5 | ||||
| Pro-6 | - | |||
| Ser-7 | ||||
| Val-8 | ||||
| Cys-9 |
Edman Degradation for Sequence Verification
While challenging for cyclic peptides, Edman degradation can be used to confirm the linear amino acid sequence after reductive cleavage of the disulfide bond.
Protocol:
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Reduction and Alkylation:
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Dissolve the cyclic peptide in a suitable buffer (e.g., Tris-HCl, pH 8.5).
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Reduce the disulfide bridge using a reducing agent like dithiothreitol (DTT).
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Alkylate the resulting free thiol groups with an alkylating agent such as iodoacetamide to prevent re-oxidation.
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Purify the linearized and alkylated peptide using RP-HPLC.
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Edman Degradation Chemistry:
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The purified linear peptide is subjected to automated Edman degradation.
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Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions.
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Cleavage: The derivatized N-terminal amino acid is cleaved off under acidic conditions.
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Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
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Analysis:
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The PTH-amino acid from each cycle is identified by HPLC by comparing its retention time to known standards.
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The sequence is determined by the order of the identified PTH-amino acids.
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Biological Context: Transferrin Receptor (TfR) Interaction
The peptide sequence CRTIGPSVC is known to be an iron-mimic that binds to the transferrin receptor (TfR), a key protein for iron uptake into cells, particularly in the brain and in tumor cells where it is often overexpressed. The interaction is not direct but is mediated by apo-transferrin (iron-free transferrin). The peptide induces a conformational change in apo-transferrin, allowing it to bind to the TfR and be internalized.
Figure 2: Proposed signaling pathway for cellular uptake mediated by the peptide via the transferrin receptor.
